molecular formula C7H12O3 B6148270 2-(oxan-4-yloxy)acetaldehyde CAS No. 1250434-30-0

2-(oxan-4-yloxy)acetaldehyde

Cat. No.: B6148270
CAS No.: 1250434-30-0
M. Wt: 144.2
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Description

It has the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol. This compound is characterized by the presence of an oxane ring (tetrahydropyran) attached to an acetaldehyde group, making it a unique structure within its class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)acetaldehyde can be achieved through various methods. One common approach involves the reaction of tetrahydropyran-4-ol with acetaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the oxane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-yloxy)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The oxane ring can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

    Oxidation: 2-(oxan-4-yloxy)acetic acid

    Reduction: 2-(oxan-4-yloxy)ethanol

    Substitution: Various substituted oxane derivatives

Scientific Research Applications

2-(Oxan-4-yloxy)acetaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(oxan-4-yloxy)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxane ring may also interact with hydrophobic pockets in biomolecules, influencing their activity .

Comparison with Similar Compounds

2-(Oxan-4-yloxy)acetaldehyde can be compared with other similar compounds such as:

    2-(tetrahydro-2H-pyran-4-yloxy)acetaldehyde: Similar structure but with different substituents on the oxane ring.

    2-(oxan-4-yloxy)ethanol: The reduced form of this compound.

    2-(oxan-4-yloxy)acetic acid: The oxidized form of this compound.

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-(oxan-4-yloxy)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c8-3-6-10-7-1-4-9-5-2-7/h3,7H,1-2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHTQJYUBWMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250434-30-0
Record name 2-(oxan-4-yloxy)acetaldehyde
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